molecular formula C23H18N2O3S B2792876 2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 329929-14-8

2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2792876
CAS No.: 329929-14-8
M. Wt: 402.47
InChI Key: ABWIJFCVYFBWPS-UHFFFAOYSA-N
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Description

Structurally, it features a dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl-ethyl-oxo group bearing a 3-methoxyphenyl moiety and at position 3 with a phenyl group.

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-28-18-11-7-8-16(14-18)21(26)15-29-23-24-20-13-6-5-12-19(20)22(27)25(23)17-9-3-2-4-10-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWIJFCVYFBWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one , also known by its CAS number 255865-17-9 , belongs to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinazolinone backbone with a methoxyphenyl substituent and a sulfanyl group. The molecular formula is C23H18N2O3SC_{23}H_{18}N_2O_3S with a molecular weight of approximately 414.56 g/mol.

Antitumor Activity

Research indicates that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to This compound demonstrate potent activity against ovarian cancer cells with effective concentrations (EC50) in the low micromolar range.

A specific study highlighted that derivatives of 2,3-dihydroquinazolin-4(1H)-ones showed promising results in inhibiting tubulin polymerization, a critical mechanism in cancer cell proliferation. The most potent compound from this series had an EC50 comparable to known antimitotic agents like colchicine .

CompoundEC50 (µM)Mechanism of Action
Compound A0.05Tubulin polymerization inhibitor
Compound B0.1Apoptosis induction

Antimicrobial Activity

The quinazolinone derivatives have also been studied for their antimicrobial properties. A recent investigation assessed the efficacy of such compounds against various bacterial strains and fungi, revealing significant inhibition zones in disk diffusion assays. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

In vitro studies reported that the compound exhibited an IC50 value of approximately 1.164 µg/mL against Leishmania amazonensis, indicating potential as an anti-leishmanial agent .

MicroorganismIC50 (µg/mL)Activity
Leishmania amazonensis1.164Anti-leishmanial
Staphylococcus aureus0.5Antibacterial
Candida albicans0.8Antifungal

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers. In animal models, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Antitumor Efficacy in Ovarian Cancer : A study conducted on ovarian cancer cell lines demonstrated that treatment with This compound led to significant apoptosis through activation of caspase pathways.
  • Inhibition of Leishmania : In vitro experiments indicated that the compound effectively inhibited the growth of Leishmania parasites, suggesting its potential as a therapeutic agent for leishmaniasis.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding affinity of the compound to key proteins involved in its biological activities. For example, docking simulations against Pyridoxal Kinase revealed favorable binding interactions with a binding energy of -9.84 kcal/mol, indicating strong potential for anti-leishmanial activity .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl and sulfanyl groups may enhance its efficacy by improving solubility and bioavailability.

Case Study: Anticancer Activity

A study demonstrated that similar quinazolinone derivatives showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of quinazolinone derivatives. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi, suggesting that 2-{[2-(3-Methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one could possess similar properties.

Case Study: Antimicrobial Efficacy

In a comparative study, quinazolinones were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, warranting further investigation into the specific mechanisms involved .

Neuroprotective Effects

Emerging research suggests that compounds within this class may provide neuroprotective benefits. The ability to cross the blood-brain barrier makes quinazolinones attractive for treating neurodegenerative diseases.

Case Study: Neuroprotection in Experimental Models

In animal models of neurodegeneration, administration of related quinazolinone compounds resulted in reduced neuronal loss and improved cognitive function, indicating potential therapeutic applications for disorders such as Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

3-Chloro-4-methylphenyl Derivative
  • Compound : 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one (CAS: 329079-80-3)
  • Molecular Formula : C₂₃H₁₇ClN₂O₂S
  • Key Differences : Replaces the 3-methoxyphenyl group with a 3-chloro-4-methylphenyl moiety.
  • Methyl substitution at position 4 adds steric bulk, which may hinder rotational freedom or intermolecular interactions .
4-Chlorophenyl Derivative
  • Compound : 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one (CAS: 327167-70-4)
  • Molecular Formula : C₁₈H₁₅ClN₂O₂S
  • Key Differences : Features a 4-chlorophenyl group and an ethyl substituent at position 3 instead of phenyl.
  • 4-Chloro substitution may enhance halogen bonding in target proteins but lacks the electron-donating effects of methoxy .

Modifications to the Sulfanyl-Ethyl-Oxo Side Chain

Methylsulfanyl Substituent
  • Compound : 3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one
  • Key Differences : Replaces the oxoethylsulfanyl chain with a methylsulfanyl group.
  • Simplified structure may enhance metabolic stability but diminish target affinity .
Morpholine-Containing Derivative
  • Compound : 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one (CAS: 689772-10-9)
  • Molecular Formula : C₂₈H₂₆ClN₃O₄S
  • Key Differences : Incorporates a morpholine ring at position 6 and a 4-methoxyphenylmethyl group at position 3.
  • Impact :
    • Morpholine enhances solubility via its polar oxygen atom.
    • Increased molecular weight (536.04 g/mol) may affect bioavailability .

Pharmacological and Physicochemical Properties

Analgesic Activity
  • The analog 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one demonstrated significant analgesic activity in rodent models, suggesting that the 3-methoxyphenyl group contributes to this effect. The target compound’s oxoethylsulfanyl chain may further modulate potency via hydrogen bonding .
Hydrogen Bonding and Crystallinity
  • The oxo group in the target compound serves as a hydrogen bond acceptor, a feature absent in methylsulfanyl analogs. This property is critical in crystal packing and solubility, as highlighted in studies on hydrogen-bonding patterns in quinazolinones .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3-phenyl, 2-(3-MeO-phenyl-oxoethylsulfanyl) C₂₃H₁₈N₂O₃S ~402.45 N/A (Theoretical) -
2-{[2-(3-Cl-4-Me-phenyl)-2-oxoethyl]sulfanyl}-3-phenyl-dihydroquinazolin-4-one 3-phenyl, 2-(3-Cl-4-Me-phenyl) C₂₃H₁₇ClN₂O₂S 420.91 Increased lipophilicity
2-{[2-(4-Cl-phenyl)-2-oxoethyl]sulfanyl}-3-ethyl-dihydroquinazolin-4-one 3-ethyl, 2-(4-Cl-phenyl) C₁₈H₁₅ClN₂O₂S 370.84 Enhanced halogen bonding
3-(3-MeO-phenyl)-2-MeS-quinazolin-4-one 3-(3-MeO-phenyl), 2-MeS C₁₆H₁₄N₂O₂S 310.36 Analgesic activity
Morpholine-containing analog 3-(4-MeO-benzyl), 6-morpholine C₂₈H₂₆ClN₃O₄S 536.04 Improved solubility

Q & A

Basic: What are the key considerations for optimizing the synthesis of this quinazolinone derivative?

Answer:
Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Nucleophilic substitution : The sulfanyl group is introduced via reaction of a thiol intermediate with a halogenated precursor (e.g., bromo- or chloro-derivatives) in polar solvents like methanol or ethanol under reflux .
  • Cyclization : Formation of the quinazolinone core requires acidic or basic conditions, often facilitated by catalysts like p-toluenesulfonic acid (PTSA) or ammonium acetate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using DMSO/water mixtures) ensures high purity (>95%). Reaction progress should be monitored via TLC and confirmed by NMR .

Basic: How is the molecular structure of this compound validated?

Answer:
Structural confirmation relies on complementary analytical techniques:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry. For example, disorder in sulfonate groups or hydrogen bonding networks (e.g., N–H⋯O interactions) can be identified .
  • NMR spectroscopy : 1^1H and 13^13C NMR spectra verify substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and absence of impurities .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} confirm carbonyl (C=O) groups in the quinazolinone core .

Advanced: What experimental designs are recommended for evaluating its pharmacological activity?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric or colorimetric assays (e.g., Ellman’s method for AChE) .
    • Antimicrobial activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .
  • In vivo models :
    • Analgesic activity : Use the hot-plate test (55°C) or acetic acid-induced writhing in rodents, with dose ranges of 10–100 mg/kg .
    • Toxicity screening : Acute toxicity studies (OECD 423) to establish LD50_{50} values .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

Answer:
Discrepancies often arise from:

  • Solubility variations : Methoxy groups enhance solubility in polar solvents but may reduce membrane permeability in cellular assays. Use logP calculations (e.g., XLogP3) and adjust assay media with DMSO (<1%) .
  • Substituent effects : Compare analogs with differing substituents (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) using SAR (Structure-Activity Relationship) tables. For example:
Analog SubstituentBiological Activity (IC50_{50}, μM)Reference
3-MethoxyphenylCOX-2: 0.45 ± 0.02
4-FluorophenylCOX-2: 1.20 ± 0.15
  • Assay conditions : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .

Advanced: What mechanistic studies are critical for understanding its mode of action?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., COX-2 PDB: 5KIR). Focus on key interactions:
    • Hydrogen bonds between the quinazolinone carbonyl and Arg120.
    • π-π stacking of the phenyl ring with Tyr355 .
  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Metabolic stability : Assess cytochrome P450 metabolism (e.g., CYP3A4) using liver microsomes and LC-MS for metabolite identification .

Advanced: How should environmental impact studies be designed for this compound?

Answer:
Follow guidelines from long-term ecological projects (e.g., INCHEMBIOL):

  • Abiotic degradation : Hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) and varying pH (3–9) .
  • Bioaccumulation : Measure BCF (Bioconcentration Factor) in model organisms (e.g., Daphnia magna) using 14^{14}C-labeled compound .
  • Toxicity tiers :
    • Acute : Algal growth inhibition (OECD 201).
    • Chronic : Earthworm reproduction (OECD 222) .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Catalyst optimization : Replace homogeneous catalysts (e.g., PTSA) with heterogeneous alternatives (e.g., zeolites) for easier recovery .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours under reflux) while maintaining yields >80% .
  • Flow chemistry : Continuous processing minimizes intermediate degradation, particularly for air-sensitive thiol intermediates .

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